![molecular formula C21H16N2OS B437972 N-(6-methyl-1,3-benzothiazol-2-yl)-4-phenylbenzamide CAS No. 300569-34-0](/img/structure/B437972.png)
N-(6-methyl-1,3-benzothiazol-2-yl)-4-phenylbenzamide
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Overview
Description
Molecular Structure Analysis
The molecular structure of “N-(6-methyl-1,3-benzothiazol-2-yl)-4-phenylbenzamide” is characterized by the presence of a benzothiazole ring, which is a bicyclic compound consisting of benzene and thiazole rings . The compound also contains a phenyl group and an amide group .Scientific Research Applications
Anti-Tubercular Compounds
Benzothiazole derivatives have been synthesized and studied for their anti-tubercular properties . These compounds have shown promising results against M. tuberculosis. The synthesis of these derivatives involves various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .
Anti-Inflammatory and Analgesic Activities
Some benzothiazole derivatives have been synthesized and evaluated for their anti-inflammatory and analgesic activities . These compounds have shown significant anti-inflammatory and analgesic activities, with low ulcerogenic and irritative action on the gastrointestinal mucosa .
Inhibition of Acetylcholinesterase (AChE)
Certain benzothiazole derivatives have been studied for their ability to inhibit acetylcholinesterase (AChE), an enzyme that plays a key role in neurological functions . The most potent of these compounds was further studied to gain insight into the mechanism of AChE inhibition .
Development of New Drugs
Benzothiazole derivatives are being used in the development of new drugs . Sigma-Aldrich, for example, provides this product to early discovery researchers as part of a collection of rare and unique chemicals .
Synthesis of Heterocyclic Azo Dyes
Benzothiazole derivatives have been used in the synthesis of heterocyclic azo dyes . These dyes are synthesized using the standard diazo-coupling process .
Pharmacological Evaluation
Benzothiazole derivatives are being pharmacologically evaluated for their potential therapeutic effects . This includes testing for anti-inflammatory, analgesic, ulcerogenic, and lipid peroxidation activities .
Mechanism of Action
Target of Action
The primary target of N-(6-methyl-1,3-benzothiazol-2-yl)-4-phenylbenzamide is DprE1 , a key enzyme involved in the biosynthesis of arabinogalactan, an essential component of the mycobacterial cell wall . This makes it a potential target for anti-tubercular compounds .
Mode of Action
The compound interacts with its target, DprE1, inhibiting its function. This inhibition disrupts the synthesis of arabinogalactan, thereby affecting the integrity of the mycobacterial cell wall . The exact nature of this interaction and the resulting changes at the molecular level are still under investigation.
Biochemical Pathways
The affected pathway is the arabinogalactan biosynthesis pathway . Arabinogalactan is a key component of the mycobacterial cell wall, and its disruption leads to downstream effects such as compromised cell wall integrity and potentially, cell death .
Result of Action
The molecular and cellular effects of the compound’s action result in the disruption of the mycobacterial cell wall. This can potentially lead to cell death, thereby exerting an anti-tubercular effect .
properties
IUPAC Name |
N-(6-methyl-1,3-benzothiazol-2-yl)-4-phenylbenzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N2OS/c1-14-7-12-18-19(13-14)25-21(22-18)23-20(24)17-10-8-16(9-11-17)15-5-3-2-4-6-15/h2-13H,1H3,(H,22,23,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICSDHQVGLPWVDK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC=C(C=C3)C4=CC=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N2OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(6-methyl-1,3-benzothiazol-2-yl)-4-phenylbenzamide |
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